molecular formula C15H23ClN4O2 B3006505 Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate CAS No. 2378503-17-2

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate

Cat. No.: B3006505
CAS No.: 2378503-17-2
M. Wt: 326.83
InChI Key: AYWQDKAQHLPTCX-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate, also known as Boc-PIP-CPZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate and its derivatives are primarily utilized in chemical synthesis and structural analysis. For instance, Richter et al. (2009) studied the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting the dihedral angles and mirror planes in its structure, which are essential for understanding molecular interactions and properties (Richter et al., 2009). Furthermore, Kong et al. (2016) synthesized a related compound, emphasizing its role as an intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

Biological Activity Studies

Doležal et al. (2006) investigated substituted pyrazinecarboxamides, including compounds structurally similar to this compound. They focused on the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds, providing insights into their potential therapeutic applications (Doležal et al., 2006).

Molecular Architecture and Hydrogen Bonding

Baillargeon et al. (2017) and Das et al. (2016) explored the molecular architecture and hydrogen bonding of carbamate derivatives, similar to this compound. These studies are crucial for understanding the 3D molecular structure and the role of hydrogen bonding in stabilizing these compounds (Baillargeon et al., 2017); (Das et al., 2016).

Intermediates in Drug Synthesis

The compound and its related derivatives serve as key intermediates in the synthesis of various drugs. For instance, Wang et al. (2015) described the synthesis of a key intermediate of Vandetanib, a drug used in cancer treatment (Wang et al., 2015). Similarly, Zhang et al. (2018) synthesized an intermediate for small molecule anticancer drugs, highlighting the compound's significance in the pharmaceutical industry (Zhang et al., 2018).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H318, H335 . These codes correspond to the following hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-4-6-20(7-5-11)10-12-8-18-13(16)9-17-12/h8-9,11H,4-7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWQDKAQHLPTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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